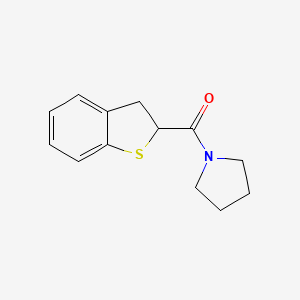
2-methyl-N-phenylmorpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-phenylmorpholine-4-carboxamide (MPMC) is a chemical compound that has been used in scientific research due to its interesting properties. It is a morpholine derivative that has been found to have potential applications in the field of medicine and drug development.
Wirkmechanismus
The mechanism of action of 2-methyl-N-phenylmorpholine-4-carboxamide is not fully understood, but it is believed to work by inhibiting the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been found to activate the opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
2-methyl-N-phenylmorpholine-4-carboxamide has been found to have anti-inflammatory, analgesic, and anti-cancer effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the development of pain and inflammation. It has also been found to inhibit the growth of cancer cells, which may make it a potential candidate for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-methyl-N-phenylmorpholine-4-carboxamide in lab experiments is that it is relatively easy to synthesize and purify. It has also been found to have low toxicity, which makes it a safer alternative to other compounds. However, one of the limitations of using 2-methyl-N-phenylmorpholine-4-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for the study of 2-methyl-N-phenylmorpholine-4-carboxamide. One area of research is the development of 2-methyl-N-phenylmorpholine-4-carboxamide as a drug for the treatment of pain and inflammation. Another area of research is the development of 2-methyl-N-phenylmorpholine-4-carboxamide as a potential anti-cancer agent. Further studies are needed to fully understand the mechanism of action of 2-methyl-N-phenylmorpholine-4-carboxamide and to identify its potential therapeutic applications.
Conclusion:
In conclusion, 2-methyl-N-phenylmorpholine-4-carboxamide is a morpholine derivative that has been studied for its potential use in the field of medicine and drug development. It has been found to have anti-inflammatory, analgesic, and anti-cancer effects, making it a potential candidate for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of 2-methyl-N-phenylmorpholine-4-carboxamide and to identify its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-methyl-N-phenylmorpholine-4-carboxamide involves the reaction of 2-methylmorpholine with phenyl isocyanate in the presence of a catalyst. The resulting product is then treated with acetic anhydride to form 2-methyl-N-phenylmorpholine-4-carboxamide. This method has been found to be efficient and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-phenylmorpholine-4-carboxamide has been studied for its potential use as a drug for the treatment of various diseases. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-methyl-N-phenylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10-9-14(7-8-16-10)12(15)13-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLZXSIXSSWECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492152.png)
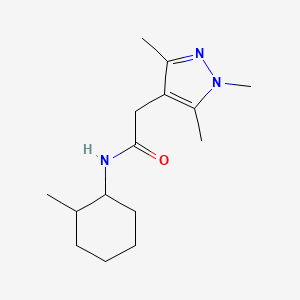
![[4-(1H-indol-3-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7492162.png)
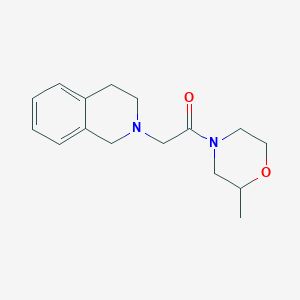
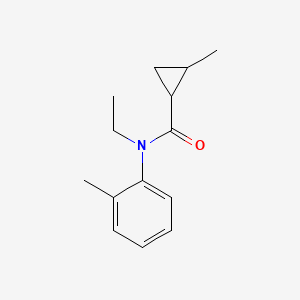
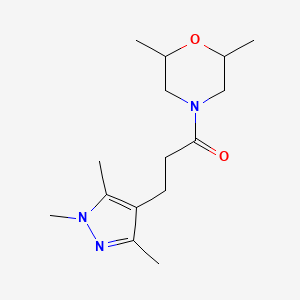
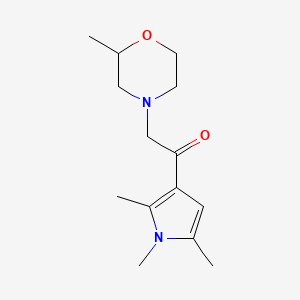
![N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide](/img/structure/B7492194.png)
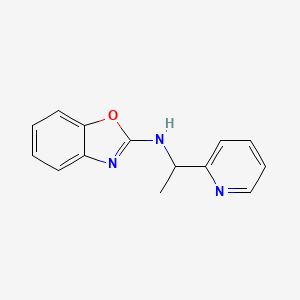
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7492205.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7492224.png)
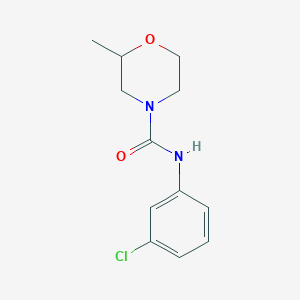
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7492228.png)
